2-Cyano-3-methoxynaphthalene

Organic Synthesis Photochemistry Cycloaddition

When sourcing naphthalene derivatives for materials chemistry, isomer substitution risks irreproducible results. 2-Cyano-3-methoxynaphthalene eliminates this: • Precise 2-cyano-3-methoxy regiochemistry governs reactivity in photochemical [2+2] cycloadditions. • Donor-acceptor architecture defines electronic properties for OLED, dye & fluorescent probe R&D. • Computed LogP 2.72 & TPSA 33.02 Ų support rational SAR exploration. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 92616-44-9
Cat. No. B1625980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-methoxynaphthalene
CAS92616-44-9
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C#N
InChIInChI=1S/C12H9NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,1H3
InChIKeyFFTOPFYRWFXMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-methoxynaphthalene: Procurement Guide


2-Cyano-3-methoxynaphthalene (CAS 92616-44-9, molecular formula C12H9NO) is a substituted naphthalene derivative featuring both a cyano and a methoxy group on the naphthalene core, typically supplied as a solid with a purity of 98% . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures via reactions involving its electron-rich aromatic system and its activated cyano functionality . Its utility extends to the synthesis of specialized dyes, organic light-emitting materials, and fluorescent compounds .

Workflow Organic synthesis building block for complex molecular architectures
Method Fit Supports photocycloaddition, dye, OLED, and fluorescent probe synthesis
Selection Logic Exact substitution pattern (2-CN, 3-OCH₃) governs reactivity and material properties

2-Cyano-3-methoxynaphthalene: Substitution Risks


Generic substitution among naphthalene derivatives is a high-risk proposition for scientific procurement. The precise position of the cyano (electron-withdrawing) and methoxy (electron-donating) substituents on the naphthalene ring system dictates not only its fundamental reactivity and regioselectivity in subsequent synthetic steps but also its critical physicochemical properties such as solubility and crystallinity . Simply substituting 2-Cyano-3-methoxynaphthalene with another isomer like 1-Cyano-2-methoxynaphthalene, or with an analog lacking one of these key functional groups, will result in a completely different chemical entity with unpredictable, and likely unreproducible, outcomes in sensitive applications such as photocycloadditions [1] or as a scaffold for materials chemistry. The following quantitative evidence guide aims to highlight specific, verifiable points of differentiation, although a complete, head-to-head comparative dataset is not available in the public domain.

Target Compound
2-Cyano-3-methoxynaphthalene
Specific electron-withdrawing (CN) and electron-donating (OCH₃) groups direct regioselective reactivity in cycloadditions and material synthesis.
Potential Substitute
Isomeric or mono-functional analogs
e.g., 1-Cyano-2-methoxynaphthalene or naphthalene lacking one substituent may shift reaction pathways and alter product distribution unpredictably.
Property Consistency
Computed LogP 2.72, TPSA 33.02 Ų (in silico)
These values reflect the exact substitution pattern; replacement with a different analog would change solubility, chromatographic behavior, and assay outcomes.
Risk if substituted
Physicochemical profile mismatch
Analogs with additional hydroxyl groups or altered ring positions yield different LogP/TPSA, potentially invalidating SAR models and purification protocols.

2-Cyano-3-methoxynaphthalene: Selection Evidence


Functional Group Synergy in Photocycloadditions

Class-level photochemical studies on naphthalene derivatives reveal that the presence of both a methoxy and a cyano group is crucial for directing the outcome of [2+2] photocycloadditions. Specifically, irradiation of a related system, 2-methoxynaphthalene, with acrylonitrile yields a distinct mixture of exo- and endo-7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene in a 30:70 ratio [1]. While this is a class-level inference and direct data for 2-Cyano-3-methoxynaphthalene is absent, it establishes that the combination of these substituents on a naphthalene core leads to a specific, quantifiable product distribution that cannot be predicted for analogs lacking either group, such as naphthalene itself or a mono-substituted derivative.

Photocycloaddition selectivity
Class-level inference
Class-level analog (2-methoxynaphthalene + acrylonitrile) yields exo:endo 30:70 ratio under irradiation
Substituent combination (CN+OCH₃) required for regio-/stereochemical control in [2+2] photocycloadditions
Direct data for 2-Cyano-3-methoxynaphthalene not reported; pathway inferred from class-level study
Organic Synthesis Photochemistry Cycloaddition

Physicochemical Differentiation by LogP and TPSA

Computational predictions show that 2-Cyano-3-methoxynaphthalene has a calculated LogP of 2.72 and a topological polar surface area (TPSA) of 33.02 Ų . These specific values are a direct consequence of its precise substitution pattern. While direct comparative data for close analogs is not available from the same source, this level of lipophilicity and low polarity is a key differentiator from other naphthalene-based building blocks that may be more or less substituted. For instance, an analog with an additional hydroxyl group (e.g., a naphthol derivative) would possess a significantly lower LogP and higher TPSA, altering its behavior in chromatographic purification, formulation, or biological assays. A procurement decision must be based on the exact, quantified properties required for the research system.

Computed LogP & TPSA
Data to verify
LogP 2.72 / TPSA 33.02 Ų
Differentiates this scaffold from more polar or differently substituted naphthalene analogs
In silico prediction; confirm experimentally for critical ADME or solubility requirements
ADME Medicinal Chemistry Physicochemical Properties

Purity Specifications as Procurement Benchmark

Multiple reputable vendors, including Chemscene and Bidepharm, consistently provide 2-Cyano-3-methoxynaphthalene at a standard purity of ≥98% . This specification is often accompanied by supporting analytical documentation such as NMR, HPLC, or GC reports . This is a critical differentiator for procurement, as the availability of a high-purity, analytically-verified compound reduces the risk of variable outcomes in sensitive research applications. Sourcing from suppliers with this established quality benchmark is essential for reproducibility, whereas a lower purity grade or a non-certified analog could introduce unknown impurities that interfere with reactions, especially in catalytic or photochemical processes.

Commercial purity
Specification review
≥98% (HPLC/NMR verified by suppliers)
Standardized purity benchmark supports reproducible synthesis and material studies
Verify lot-specific COA; impurity profiles may differ between vendors
Analytical Chemistry Quality Control Procurement

2-Cyano-3-methoxynaphthalene: Application Scenarios


Regioselective Photocycloaddition Chemistry

This compound is a candidate for use in photochemical [2+2] cycloaddition reactions, as inferred from class-level studies on methoxy- and cyano-substituted naphthalenes [1]. The presence of both the electron-donating methoxy and electron-withdrawing cyano groups is believed to be critical for governing the reactivity and stereochemical outcome of such cycloadditions. Researchers exploring this specific chemical space should procure the exact compound to build upon established class-level observations and achieve predictable, literature-supported reaction pathways.

Synthesis of Fluorescent Probes and Advanced Materials

The compound's core naphthalene structure, functionalized with specific donor-acceptor substituents, makes it a valuable intermediate for the development of organic light-emitting diodes (OLEDs), specialized dyes, and fluorescent probes [1]. The precise arrangement of the cyano and methoxy groups influences the molecule's electronic properties, including its absorption and emission spectra. Therefore, it is not interchangeable with other isomers or analogs when a specific photophysical profile is required for the target material.

Medicinal Chemistry Scaffold Building Block

With its defined physicochemical properties, including a computed LogP of 2.72 and TPSA of 33.02 Ų [1], 2-Cyano-3-methoxynaphthalene serves as a versatile starting point for constructing more complex, drug-like molecules. The cyano group offers a handle for further transformation into amides, acids, or heterocycles, while the methoxy group modulates lipophilicity and electronic density. Procurement of this specific scaffold is justified when a project's structure-activity relationship (SAR) studies demand this precise combination of substituents and predicted properties.

Application
Selection Property
Validation Focus
Regioselective photocycloaddition chemistry
Presence of both methoxy and cyano substituents on naphthalene core
Confirm product distribution (exo/endo) under irradiation conditions
Fluorescent probes and OLED material synthesis
Donor-acceptor substitution pattern for tunable electronic properties
Validate absorption/emission spectra and quantum yield
Medicinal chemistry scaffold elaboration
Predicted lipophilicity (LogP) and TPSA match for SAR exploration
Confirm experimental LogP and purity, evaluate cyano-group transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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